2-[5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)tetrazol-1-yl]acetic acid;hydrochloride
Overview
Description
2-[5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)tetrazol-1-yl]acetic acid;hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a tetrazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)tetrazol-1-yl]acetic acid;hydrochloride typically involves multiple steps, starting with the preparation of the dihydroisoquinoline intermediate. This intermediate is then reacted with a tetrazole precursor under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions can significantly enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)tetrazol-1-yl]acetic acid;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 2-[5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)tetrazol-1-yl]acetic acid;hydrochloride is used as a building block for the synthesis of more complex molecules. Its tetrazole ring is particularly valuable for creating stable and reactive intermediates.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful for investigating cellular processes and pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its unique structure allows it to bind to specific receptors or enzymes, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials and catalysts. Its stability and reactivity make it suitable for various applications, including the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-[5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)tetrazol-1-yl]acetic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the compound’s ability to undergo various chemical reactions allows it to participate in biochemical pathways, influencing cellular functions and processes.
Comparison with Similar Compounds
Similar Compounds
[5-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1H-tetrazol-1-yl]propionic acid hydrochloride: Similar structure but with a propionic acid group instead of an acetic acid group.
[5-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1H-tetrazol-1-yl]butyric acid hydrochloride: Similar structure but with a butyric acid group.
Uniqueness
What sets 2-[5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)tetrazol-1-yl]acetic acid;hydrochloride apart from its analogs is its specific acetic acid moiety, which can influence its reactivity and interaction with biological targets. This unique feature can result in different pharmacokinetic and pharmacodynamic properties, making it a distinct compound for research and application.
Properties
IUPAC Name |
2-[5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)tetrazol-1-yl]acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2.ClH/c19-13(20)9-18-12(14-15-16-18)8-17-6-5-10-3-1-2-4-11(10)7-17;/h1-4H,5-9H2,(H,19,20);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDVWVMRWZLWAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=NN=NN3CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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